5-Benzylidene-3-(4-methoxybenzoyl)rhodanine 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0766355
InChI: InChI=1S/C18H13NO3S2/c1-22-14-9-7-13(8-10-14)16(20)19-17(21)15(24-18(19)23)11-12-5-3-2-4-6-12/h2-11H,1H3/b15-11-
SMILES: COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S
Molecular Formula: C18H13NO3S2
Molecular Weight: 355.4 g/mol

5-Benzylidene-3-(4-methoxybenzoyl)rhodanine

CAS No.:

Cat. No.: VC0766355

Molecular Formula: C18H13NO3S2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

5-Benzylidene-3-(4-methoxybenzoyl)rhodanine -

Specification

Molecular Formula C18H13NO3S2
Molecular Weight 355.4 g/mol
IUPAC Name (5Z)-5-benzylidene-3-(4-methoxybenzoyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H13NO3S2/c1-22-14-9-7-13(8-10-14)16(20)19-17(21)15(24-18(19)23)11-12-5-3-2-4-6-12/h2-11H,1H3/b15-11-
Standard InChI Key RNRCTMRSSLTLCD-PTNGSMBKSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
SMILES COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S
Canonical SMILES COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator